molecular formula C5H4ClN3O2 B016209 4-Chloro-5-nitropyridin-2-amine CAS No. 24484-96-6

4-Chloro-5-nitropyridin-2-amine

Cat. No. B016209
CAS RN: 24484-96-6
M. Wt: 173.56 g/mol
InChI Key: LHFAJLRJEULFIT-UHFFFAOYSA-N
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Description

4-Chloro-5-nitropyridin-2-amine is a compound of interest due to its potential as a building block in the synthesis of various heterocyclic scaffolds and its involvement in chemical reactions that produce biologically active molecules. It belongs to the class of nitropyridines, compounds known for their versatile reactivity and significance in the development of pharmaceuticals, agrochemicals, and materials.

Synthesis Analysis

The synthesis of nitropyridine derivatives, including 4-chloro-5-nitropyridin-2-amine, often involves the nitration of pyridine substrates or their chlorinated analogs. One approach to synthesizing related compounds involves the condensation of chloro-methylpyridine with nitroiminoimidazolidine, yielding a product with a yield of 92.3% (Chen et al., 2016). Another method involves the use of 4-chloro-2-fluoro-5-nitrobenzoic acid as a multireactive building block for solid-phase synthesis, leading to various heterocyclic scaffolds (Křupková et al., 2013).

Molecular Structure Analysis

The molecular structure of nitropyridine derivatives has been explored through various spectroscopic and computational methods. Studies include the investigation of structure, vibrational, electronic, NBO, and NMR analyses of chloro-nitropyridines, revealing insights into their optimized molecular structures, electronic properties, and reactivity profiles (Velraj et al., 2015).

Chemical Reactions and Properties

Nitropyridines undergo a variety of chemical reactions, including nucleophilic substitutions and reactions with amines, demonstrating their versatility as intermediates in organic synthesis. For example, reactions of nitropyridines with piperidine and morpholine have been studied, showing their reactivity patterns and substitution kinetics (Hamed, 1997).

Physical Properties Analysis

Physical properties such as melting points, solubility, and crystal structure are crucial for understanding the behavior of chemical compounds. Research on related nitropyridines has provided valuable data on these properties, aiding in the development of new materials and compounds with desired characteristics.

Chemical Properties Analysis

The chemical properties of 4-chloro-5-nitropyridin-2-amine, such as reactivity, stability, and interactions with other molecules, are influenced by its functional groups and molecular structure. Investigations into the nitration of secondary amines with related compounds offer insights into their potential for synthesizing nitramines and other nitrogen-containing derivatives (Park et al., 2003).

Scientific Research Applications

  • Organic Synthesis

    • 4-Chloro-5-nitropyridin-2-amine is an important raw material and intermediate used in organic synthesis .
    • It’s used in the preparation of nitropyridine derivatives . The process involves the reaction of 2, 4 - dihydroxy - 3 - nitropyridine .
  • Pharmaceuticals

    • This compound is used as an intermediate in the pharmaceutical industry .
    • For example, it’s used in the synthesis of a compound that showed significant activity on the kinase p70S6Kβ .
  • Agrochemicals

    • 4-Chloro-5-nitropyridin-2-amine is used as an intermediate in the production of agrochemicals .
  • Nonlinear Optics and Optical Limiting Applications

    • A potentially useful organic adduct compound, 2-amino-5-nitropyridine 4-chlorobenzoic acid (1:1) (2A5NP4CBA), has been synthesized and grown as optically transparent single crystals .
    • The crystal possesses more than 70% of optical transmittance with the cut-off edge at 419 nm .
    • The third-order nonlinear optical (NLO) coefficients, such as nonlinear absorption ( β ), nonlinear refraction ( n2 ), and nonlinear susceptibility ( χ(3) ), have been evaluated . The calculated value of χ(3) is found to be excellent compared to other organic single crystals .
    • The optical limiting threshold of the grown crystal is found to be 7.8 mW/cm 2 .
  • Synthesis of 5-amino-azaoxindole Derivatives

    • This chemical can act as the intermediate in the synthesis of 5-amino-azaoxindole derivatives .
  • Preparation of Pharmaceutically Active Compounds

    • It may be involved in the preparation of pharmaceutically active compounds that can be used in the treatment of proliferative disorders, as well as other diseases or conditions in which aurora kinase and/or FLT3 activity is implicated .
  • Synthesis of 1-deaza-6-methylthiopurine Ribonucleoside

    • This chemical has been demonstrated to function as the intermediate in the synthesis of 1-deaza-6-methylthiopurine ribonucleoside, which is proved to exhibit cytotoxicty .
  • Fabrication of Central Nervous System (CNS) Active Compounds

    • 2-amino-4-chloro-3-nitropyridine can be utilized to fabricate central nervous system (CNS) active compounds .
  • Fungicidal Activity

    • A series of pyrimidinamine derivatives were designed and synthesized using pyrimidifen as a template according to the bioisosterism . The new compounds showed excellent fungicidal activity . Among these compounds, (S)-5-chloro-6-(difluoromethyl)-2-methyl-N-(1-((5-(trifluoromethyl)pyridin- 2-yl)oxy)propan-2-yl)pyrimidin-4-amine, T33, had the best control effect on corn rust with EC50 values of 0.60 mg/L, versus commercial fungicide tebuconazole (1.65 mg/L) .
  • Preparation of Nitropyridine Derivatives

    • This compound can be used in the preparation of nitropyridine derivatives . The process involves the reaction of 2, 4 - dihydroxy - 3 - nitropyridine .
  • Synthesis of New Fungicidal Compounds

    • A series of pyrimidinamine derivatives were designed and synthesized using pyrimidifen as a template according to the bioisosterism . The new compounds showed excellent fungicidal activity . Among these compounds, (S)-5-chloro-6-(difluoromethyl)-2-methyl-N-(1-((5-(trifluoromethyl)pyridin- 2-yl)oxy)propan-2-yl)pyrimidin-4-amine, T33, had the best control effect on corn rust with EC50 values of 0.60 mg/L, versus commercial fungicide tebuconazole (1.65 mg/L) .

Safety And Hazards

Specific safety and hazards information for 4-Chloro-5-nitropyridin-2-amine is not available in the sources. However, it’s generally recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye when handling similar chemicals6.


properties

IUPAC Name

4-chloro-5-nitropyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4ClN3O2/c6-3-1-5(7)8-2-4(3)9(10)11/h1-2H,(H2,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHFAJLRJEULFIT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CN=C1N)[N+](=O)[O-])Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20408827
Record name 4-chloro-5-nitropyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20408827
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-5-nitropyridin-2-amine

CAS RN

24484-96-6
Record name 4-chloro-5-nitropyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20408827
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To 4-chloro-3-nitropyridine (10.0 g, 63.1 mmol) in 500 ml of liquid ammonium was added potassium permanganate (19.9 g, 126.1 mmol). The reaction was stirred at this temperature (−33° C.) for 5 hours then slowly warmed to room temperature. After evaporation of ammonia, water (1 L) was added. The solid formed was collected by filtration and washed with water (2 L). The solid was extracted with 1:1=DCM:EtOAc (5×500 ml). The solvent was removed and the resulting solid was recrystallized from EtOAc (400 ml) to give the title compound as a yellow solid (4.4 g, 33%). 1H NMR (400 MHz) 8.88 (s, 1H), 7.65 (b, 2H), 6.62 (s, 1H).
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
19.9 g
Type
reactant
Reaction Step One
[Compound]
Name
liquid
Quantity
500 mL
Type
solvent
Reaction Step One
Yield
33%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
J Wang, P Zhan, Z Li, H Liu, E De Clercq… - European journal of …, 2014 - Elsevier
… Further, nitration reaction of compound 4 in the presence of HNO 3 /H 2 SO 4 formed the key intermediate 4-chloro-5-nitropyridin-2-amine (5) in 41% yield according to the methods …
Number of citations: 22 www.sciencedirect.com
J Blagg, V Bavetsias, A Moore, S Linardopoulos - WO2013190320, 2013 - i.moscow
The present invention relates to compounds of formula I: wherein R 1 and R 2 are as defined herein, or a pharmaceutically acceptable salt or solvate thereof. The compounds of formula …
Number of citations: 1 i.moscow
NT Tzvetkov, B Neumann, HG Stammler, L Antonov - Tetrahedron, 2016 - Elsevier
A simple approach for the synthesis of multifunctionalized N1-alkyl 7-amino-6-azaoxindole derivatives was developed and investigated. Formation of 5-amino- and 7-amino-6-aza-2-…
Number of citations: 5 www.sciencedirect.com

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